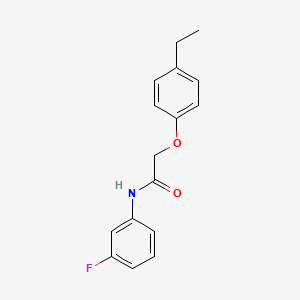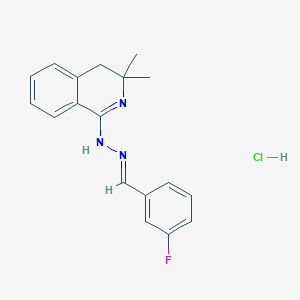![molecular formula C14H22N2O B5824397 2-[4-(4-methylbenzyl)-1-piperazinyl]ethanol](/img/structure/B5824397.png)
2-[4-(4-methylbenzyl)-1-piperazinyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(4-methylbenzyl)-1-piperazinyl]ethanol is a chemical compound that has been extensively researched for its potential use in various scientific applications. This compound is also known as MP-10 and is a derivative of the piperazine family of compounds. The synthesis of MP-10 is relatively straightforward, and it has been found to have several biochemical and physiological effects that make it an ideal candidate for use in laboratory experiments.
Wirkmechanismus
The mechanism of action of MP-10 involves its binding to the dopamine D2 receptor, which leads to an increase in dopamine release in the brain. This increase in dopamine release has been found to have several beneficial effects, including improved motor function in Parkinson's disease patients and reduced symptoms of schizophrenia.
Biochemical and Physiological Effects
The biochemical and physiological effects of MP-10 are numerous and have been extensively studied. Some of the most notable effects include increased dopamine release, improved motor function, reduced symptoms of schizophrenia, and reduced anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
MP-10 has several advantages for use in laboratory experiments, including its high yield synthesis method, potent agonist effect on the dopamine D2 receptor, and well-documented biochemical and physiological effects. However, there are also some limitations to its use, including the potential for side effects and the need for careful dosing to avoid toxicity.
Zukünftige Richtungen
There are several future directions for research on MP-10. One area of interest is the potential for its use in the treatment of addiction disorders, as its ability to increase dopamine release may be beneficial in reducing drug cravings. Additionally, further research is needed to fully understand the mechanism of action of MP-10 and its potential use in treating other neurological disorders. Finally, there is a need for more research on the potential side effects and toxicity of MP-10 to ensure its safe use in laboratory experiments.
Synthesemethoden
The synthesis of MP-10 involves several steps, starting with the reaction of 4-methylbenzyl chloride with piperazine in the presence of a base such as potassium carbonate. The resulting product is then reacted with ethylene oxide to form 2-[4-(4-methylbenzyl)-1-piperazinyl]ethanol. The overall yield of this synthesis method is relatively high, making it a cost-effective approach for producing MP-10.
Wissenschaftliche Forschungsanwendungen
MP-10 has been extensively studied for its potential use in various scientific applications. One of the primary areas of research has been in the field of neuroscience, where it has been found to have a potent agonist effect on the dopamine D2 receptor. This makes it an ideal candidate for studying the role of dopamine in various neurological disorders such as Parkinson's disease and schizophrenia.
Eigenschaften
IUPAC Name |
2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-13-2-4-14(5-3-13)12-16-8-6-15(7-9-16)10-11-17/h2-5,17H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGZYSZEGJCWMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-methylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5824328.png)
![N-allyl-2-(4-chlorophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5824331.png)
![1-acetyl-3-(4-pyridinyl)-4-oxa-1,2-diazaspiro[4.5]dec-2-ene](/img/structure/B5824342.png)

![ethyl 4-[4-(acetylamino)benzyl]-1-piperazinecarboxylate](/img/structure/B5824357.png)


![N-(3-chloro-4-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5824366.png)




![N-[(3-pyridinylamino)carbonothioyl]-1-naphthamide](/img/structure/B5824409.png)
![N-(3-acetylphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5824413.png)
